(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate
描述
属性
IUPAC Name |
tert-butyl N-[(4S)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11H,3,8H2,1-2,4-7H3,(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMIWZWAGRRHEN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C(=C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C(=C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247068-81-1 | |
| Record name | (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Preparation Methods
General Synthetic Route
The preparation of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate typically involves:
- Starting Material: L-leucine or its derivatives as the chiral source.
- Key Steps: Protection of the amino group, formation of keto alkene backbone, and stereoselective functional group transformations.
Stepwise Preparation Process
Step 1: Protection of L-leucine Amino Group
- L-leucine is dissolved in acetone and treated with sodium hydroxide.
- Di-tert-butyl dicarbonate (Boc2O) is added to form the Boc-protected amino acid.
- pH adjustment and extraction yield the Boc-protected intermediate with approximately 90% yield.
Step 2: Formation of Keto Alkene Intermediate
- The Boc-protected amino acid derivative undergoes formylation using isobutyl formate in dichloromethane at low temperatures (-20 °C).
- Addition of 4-methylmorpholine and N,O-dimethylhydroxylamine hydrochloride with triethylamine facilitates the formation of an oxime or related intermediate.
- The reaction mixture is maintained at room temperature, followed by washing and distillation to isolate the keto intermediate with yields up to 98%.
Stereoselective Dihydroxylation and Protection
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino group protection | L-leucine, acetone, NaOH, di-tert-butyl dicarbonate, pH 2-3 | ~90 | Boc protection under mild alkaline conditions |
| Keto intermediate formation | Isobutyl formate, 4-methylmorpholine, N,O-dimethylhydroxylamine hydrochloride, triethylamine, DCM, -20 °C to 30 °C | ~98 | Low temperature critical for selectivity |
| Dihydroxylation | Osmium tetroxide, potassium permanganate | Not specified | Stereoselective formation of diol |
| Diol protection | Acetylation agents (e.g., acetic anhydride) | Not specified | Protects hydroxyl groups for stability |
| Epoxidation alternative | Calcium hypochlorite, m-CPBA | Not specified | Mixture of isomers, requires chromatographic separation |
Research Findings and Process Optimization
- The stereochemical purity of the (S)-enantiomer is maintained by using L-leucine as the chiral source and stereoselective reagents such as osmium tetroxide for dihydroxylation.
- The use of mild acidic conditions for Boc deprotection minimizes side reactions, preserving the integrity of the keto alkene moiety.
- Alternative routes using Grignard reagents (e.g., isopropenylmagnesium bromide) for introducing the unsaturated ketone have been explored but are less economical due to reagent cost and handling issues.
- The diol intermediate’s acetyl protection improves stability and facilitates subsequent synthetic steps, enhancing overall yield and purity.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Boc protection of L-leucine | Formation of Boc-protected amino acid intermediate | High yield, stereochemical control | Requires pH control and extraction |
| Keto intermediate synthesis | Formylation and oxime formation at low temperature | High purity keto intermediate | Low temperature control necessary |
| Dihydroxylation + protection | Osmium tetroxide dihydroxylation followed by acetylation | Stereoselective, stable intermediates | Use of toxic osmium compounds |
| Epoxidation | Epoxidation with m-CPBA or calcium hypochlorite | Alternative route, direct epoxide formation | Mixture of isomers, requires separation |
| Grignard reagent approach | Use of isopropenylmagnesium bromide to form enone | Direct enone formation | Expensive reagents, less scalable |
化学反应分析
Types of Reactions
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity .
相似化合物的比较
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate vs. Other Carbamates
A structurally related compound, tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate (CAS: 6969-90-0), differs in stereochemistry and purity:
| Property | Target Compound (S-form) | CAS 6969-90-0 |
|---|---|---|
| Molecular Weight | 255.36 g/mol | 165.19 g/mol |
| Purity | 95.0% | 98.0% |
| Application | Carfilzomib intermediate | Impurity/degradation product in synthesis |
The lower molecular weight of CAS 6969-90-0 suggests it may be a truncated or deprotected derivative, lacking the full keto-enol backbone necessary for therapeutic activity.
生物活性
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, with a CAS number of 247068-81-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₃ |
| Molecular Weight | 255.35 g/mol |
| CAS Number | 247068-81-1 |
| Purity | Not specified |
| Storage Conditions | Sealed in dry, 2-8°C |
The biological activity of this compound has been studied primarily in the context of neuroprotection and anti-inflammatory effects. Preliminary studies suggest that this compound may exert protective effects against neurodegenerative processes.
Neuroprotective Effects
Research indicates that compounds similar to this compound can inhibit amyloid-beta aggregation, which is crucial in the pathology of Alzheimer's disease. For instance, similar compounds have shown inhibition of β-secretase activity and acetylcholinesterase, both of which are important for reducing amyloid plaque formation in the brain .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have demonstrated that compounds with structural similarities can reduce astrocyte cell death induced by amyloid-beta aggregates. These studies often measure the reduction in pro-inflammatory cytokines such as TNFα and IL-6, which are elevated during neurodegenerative processes .
- In Vivo Models : Animal studies utilizing scopolamine-induced models of Alzheimer's disease have shown that treatments with similar compounds lead to reduced levels of amyloid-beta and improved cognitive functions compared to control groups . However, the efficacy of this compound specifically remains to be fully elucidated.
Potential Applications
Given its biological activity, this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate inflammatory responses and inhibit amyloidogenesis positions it as a candidate for further pharmacological development.
常见问题
Q. What are the key synthetic routes for preparing (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, and how are intermediates characterized?
The synthesis typically involves coupling a carbamate-protected amine with an α,β-unsaturated ketone precursor. For example:
Intermediate preparation : Start with a chiral amine (e.g., (S)-configured) and protect it with tert-butyl carbamate (Boc) using chloroformates under basic conditions (triethylamine in chloroform) .
Coupling : React the Boc-protected amine with a 2,6-dimethyl-3-oxohept-1-en-4-yl moiety via nucleophilic addition or conjugate addition.
Characterization : Monitor reactions via ESI-MS and confirm structures using -NMR (e.g., shifts from -CH-NH at ~2.70 ppm to -CH-NH-C=O at 3.18–2.97 ppm) . Purify via silica gel chromatography.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Storage : Refrigerate in tightly sealed containers to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases .
- Handling : Use PPE (chemical goggles, gloves) and ensure adequate ventilation to avoid inhalation of vapors. Electrostatic buildup must be mitigated during transfers .
- Waste disposal : Incinerate under controlled conditions to avoid releasing toxic byproducts like carbon monoxide or nitrogen oxides .
Advanced Research Questions
Q. How can stereochemical purity of the (S)-enantiomer be validated, and what analytical methods are most reliable?
- Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers. Validate purity with >99% enantiomeric excess (ee).
- Circular Dichroism (CD) : Correlate CD spectra with known (S)-configured standards to confirm optical activity.
- X-ray crystallography : Resolve crystal structures of derivatives (e.g., co-crystals with resolving agents) to unambiguously assign configuration .
Q. What strategies address low yields in the coupling step of Boc-protected amines with α,β-unsaturated ketones?
-
Optimize reaction conditions :
Parameter Optimal Range Impact Temperature 0–25°C Minimizes side reactions (e.g., epimerization) Solvent Chloroform or DCM Enhances solubility of intermediates Reaction time 18–24 hours Maximizes conversion (e.g., yields improve from 15% to 33% with extended stirring) -
Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate conjugate addition.
Q. How does the α,β-unsaturated ketone moiety influence the compound’s reactivity in biological systems?
- Electrophilic reactivity : The enone system may undergo Michael addition with thiol groups in enzymes (e.g., cholinesterases), potentially explaining inhibitory activity .
- Metabolic stability : The 3-oxo group could be reduced in vivo to a secondary alcohol, altering pharmacokinetics. Evaluate using liver microsome assays .
Q. What computational methods predict the compound’s interaction with cholinesterase targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in the active site of acetylcholinesterase (AChE). Focus on hydrogen bonding with the carbamate carbonyl and hydrophobic interactions with tert-butyl/alkyl groups .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., Trp86, Glu202 in AChE) .
Contradictory Data and Mitigation
Q. How to resolve discrepancies in reported toxicity profiles of carbamate derivatives?
- Case study : Some carbamates show neurotoxicity via cholinesterase inhibition, while others (e.g., tert-butyl derivatives) exhibit low acute toxicity .
- Mitigation : Conduct in vitro assays (e.g., SH-SY5Y cell viability) and compare IC values with structural analogs. Adjust substituents (e.g., tert-butyl vs. aryl groups) to reduce bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
